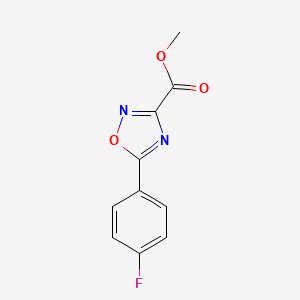

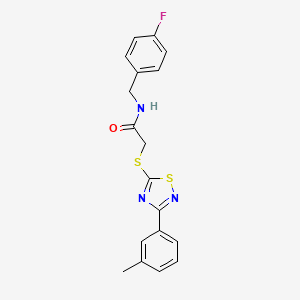

![molecular formula C15H17NO3 B2682302 ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate CAS No. 145667-25-0](/img/structure/B2682302.png)

ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound containing a quinoline (a type of aromatic compound) functional group .

Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoline moiety, which is a type of heterocyclic compound consisting of a fused benzene and pyridine ring . It also contains an ethyl acetate group, which is a common ester in organic chemistry .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinolones are known to undergo various chemical reactions. They can act as both N- and C-nucleophiles, meaning they can donate a pair of electrons to form a chemical bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoxaline derivatives, including compounds similar to ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate, have been studied for their potential as corrosion inhibitors. A theoretical study using quantum chemical calculations explored the relationship between the molecular structure of quinoxalines and their inhibition efficiency for copper in nitric acid media. The results highlighted how the electronic properties of these compounds could correlate with their performance as corrosion inhibitors (Zarrouk et al., 2014).

Organic Synthesis

Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, with structural relevance to the compound , have been synthesized through a tandem addition-elimination-SNAr reaction. This synthesis approach is crucial for developing drug compounds, showcasing the versatile roles of quinoline derivatives in medicinal chemistry and organic synthesis (Bunce et al., 2011).

Antiviral Research

The exploration of novel quinoxaline derivatives for antiviral applications has led to the identification of compounds with potent activity against human cytomegalovirus (HCMV). Ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, a compound related to this compound, has been synthesized and shown to exhibit significant antiviral activity, underlining the potential of quinoxaline derivatives in the development of new antiviral agents (Elzahabi, 2017).

Chemoselective Reactions

Research on quinoline- and isoquinoline-based substrates has demonstrated their reactivity in palladium(0)-catalyzed benzylic nucleophilic substitution. This study provides insights into the synthetic versatility of quinoline derivatives, including this compound, in constructing complex organic molecules through chemoselective reactions (Legros et al., 2000).

Direcciones Futuras

Mecanismo De Acción

Target of action

The compound belongs to the class of quinolines, which are aromatic compounds that often have biological activity. Quinolines and their derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

This can lead to changes in cellular signaling and function .

Biochemical pathways

Quinolines can affect a variety of biochemical pathways, depending on their specific targets. For example, some quinolines have antiviral activity and can interfere with viral replication pathways .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it has antiviral activity, it could inhibit viral replication and reduce viral load .

Action environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .

Propiedades

IUPAC Name |

ethyl 2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-13(17)8-11(3)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCFIYVQBNEEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=C(C2=CC=CC(=C21)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2682222.png)

![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)

![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)

![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)